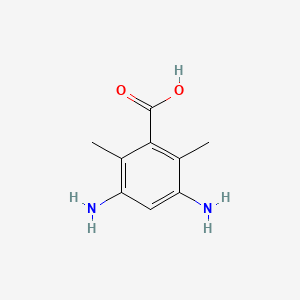

3,5-Diamino-2,6-dimethylbenzoic acid

Description

Historical Context and Evolution of Research on Diaminobenzoic Acid Derivatives

The study of diaminobenzoic acid and its derivatives has a rich history rooted in the development of synthetic chemistry. Initially explored for their utility as dye intermediates, the scope of research on these compounds has expanded considerably over time. dissertationtopic.net Early investigations often focused on the synthesis and characterization of various isomers, such as 3,5-diaminobenzoic acid and 2,6-diaminobenzoic acid. lookchem.comacs.org

A significant area of research has been the synthesis of 3,5-diaminobenzoic acid, often prepared through the nitration of benzoic acid followed by a reduction process. dissertationtopic.net Over the years, various methods have been developed to optimize this synthesis, including the use of different catalysts and reaction conditions to improve yield and purity. dissertationtopic.netgoogle.com The evolution of analytical techniques has further enabled detailed structural confirmation and purity analysis of these compounds. dissertationtopic.net

Significance of the 3,5-Diamino-2,6-dimethylbenzoic Acid Scaffold in Advanced Chemical Synthesis

The this compound scaffold, characterized by its unique arrangement of functional groups, holds potential in several areas of advanced chemical synthesis. The amino groups provide sites for amidation and the formation of various nitrogen-containing heterocycles, while the carboxylic acid group allows for esterification and amide bond formation. The presence of methyl groups can influence the compound's solubility, reactivity, and steric hindrance, offering a tool for fine-tuning molecular properties.

Within the broader family of diaminobenzoic acids, derivatives are utilized in the synthesis of polymers. For instance, 3,5-diaminobenzoic acid has been used as a comonomer to introduce carboxylic acid groups into polyimides, thereby modifying their gas permeation properties for applications in gas separation membranes. researchgate.net The diaminobenzoic acid structure is also a key component in the development of safety-catch resins for solid-phase peptide synthesis, facilitating the creation of C-terminally modified peptides. nih.gov

Overview of Key Research Domains and Interdisciplinary Relevance

The interdisciplinary relevance of diaminobenzoic acid derivatives is extensive, with applications spanning from materials science to medicinal chemistry.

In materials science , these compounds are investigated for their potential in creating polymers with specific functionalities. The incorporation of diaminobenzoic acid units into polymer backbones can enhance properties such as thermal stability and gas permeability. researchgate.net

In medicinal chemistry and pharmacology , diaminobenzoic acid derivatives have been explored as inhibitors for various enzymes. For example, derivatives of 3,4-diaminobenzoic acid have been identified as potent inhibitors of the oxytocinase subfamily of M1 aminopeptidases, which have roles in immune regulation. researchgate.net This highlights the potential of the diaminobenzoic acid scaffold in designing therapeutic agents.

Furthermore, in the field of analytical chemistry , 3,5-diaminobenzoic acid has been utilized as a fluorescent probe for the detection of substances like caffeine. researchgate.net Its photophysical properties make it a useful tool in the development of sensitive and selective detection methods. researchgate.net

While direct research on this compound is not widely published, the established significance of its parent compounds suggests potential avenues for its future investigation and application in these and other scientific fields.

Structure

2D Structure

Properties

IUPAC Name |

3,5-diamino-2,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-4-6(10)3-7(11)5(2)8(4)9(12)13/h3H,10-11H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKOQOQJOSLXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1N)N)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363732 | |

| Record name | 3,5-Diamino-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219297-24-2 | |

| Record name | 3,5-Diamino-2,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Mechanistic Investigations for 3,5 Diamino 2,6 Dimethylbenzoic Acid and Its Precursors

Strategies for Orthogonal Functionalization and Regioselective Synthesis

The regioselective synthesis of 3,5-Diamino-2,6-dimethylbenzoic acid is critically dependent on the directing effects of the substituents on the benzene (B151609) ring. The synthesis typically begins with 2,6-dimethylbenzoic acid. The key transformation is the introduction of two nitro groups at the 3 and 5 positions through electrophilic aromatic substitution.

The regioselectivity of this nitration step is governed by the electronic properties of the groups already present on the aromatic ring:

Carboxyl Group (-COOH): This group is deactivating and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

Methyl Groups (-CH₃): These groups are activating and ortho-, para-directors. They donate electron density to the ring, increasing its reactivity, and direct incoming electrophiles to the positions ortho and para to them.

In the case of 2,6-dimethylbenzoic acid, the directing effects of the carboxyl and methyl groups work in concert. The carboxyl group directs the incoming nitronium ions (NO₂⁺) to the 3 and 5 positions. Simultaneously, these positions are also ortho to one methyl group and para to the other, making them electronically favorable. This synergy ensures the high regioselectivity required to form the 3,5-dinitro precursor, which is the essential intermediate for the target molecule.

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to the efficient synthesis of this compound and its precursors. Catalytic methods are employed in both the formation of the benzoic acid backbone and the crucial reduction of the dinitro intermediate.

The precursor, 2,6-dimethylbenzoic acid, is commonly synthesized through the oxidation of an appropriate alkylbenzene, such as m-xylene (1,3-dimethylbenzene). Catalytic oxidation provides an efficient method for converting an alkyl group to a carboxylic acid. google.com These processes typically involve the use of molecular oxygen or air as the oxidant in the presence of heavy metal salt catalysts, often in an aliphatic carboxylic acid solvent like acetic acid. google.com

Common catalysts for this type of liquid-phase air oxidation include salts of cobalt and manganese. google.comgoogle.com The reaction conditions, such as temperature and pressure, are optimized to achieve high conversion and selectivity. For instance, the production of 3,5-dimethylbenzoic acid from mesitylene can be performed at temperatures of 100–150°C and pressures of 0.1–0.5 MPa. google.com The reaction heat generated during oxidation can be managed by the continuous evaporation and condensation of the acetic acid solvent, allowing for good temperature control and a milder reaction. google.com Porphyrin-based catalysts have also been shown to efficiently catalyze the oxidation of aromatic methylbenzenes to their corresponding carboxylic acids under relatively low temperature and pressure. google.com

The conversion of the intermediate 3,5-Dinitro-2,6-dimethylbenzoic acid to this compound is achieved through the reduction of the two nitro groups. Catalytic hydrogenation is the most prominent and industrially viable method for this transformation, offering high efficiency and cleaner processing compared to older methods like using iron powder in acidic media, which generates significant iron sludge waste. google.com

A variety of catalytic systems are effective for the reduction of aromatic nitro compounds. wikipedia.org The choice of catalyst and reaction conditions can be tailored to optimize yield and purity.

Palladium-on-Carbon (Pd/C): This is a widely used and effective catalyst for the hydrogenation of nitro groups. The reduction of 3,5-dinitrobenzoic acid using a Pd/C catalyst in a sodium solution under hydrogen pressure (2 MPa) at 70°C can achieve a conversion of 100% and a yield of 95.7%. dissertationtopic.net

Nickel-based Catalysts: Raney nickel is another common catalyst for this type of reduction. wikipedia.org More advanced nickel catalysts have been developed to improve reaction conditions. For instance, Ni-Al and Pd-C catalysts have been used to reduce 3,5-dinitrobenzoic acid in an ethanol or methanol solvent under pressurized hydrogen. google.com

The following table summarizes various catalytic systems used for the reduction of dinitrobenzoic acid precursors.

| Catalyst | Substrate | Reductant | Solvent | Conditions | Yield | Conversion | Selectivity |

| Pd/C | 3,5-Dinitrobenzoic acid | H₂ | Sodium Solution/Water | 70°C, 2 MPa | 95.7% | 100% | 99% |

| Ni-M-Al (M=La, Yb, or Ce) | 3,5-Dinitrobenzoic acid | H₂ | Methanol or Ethanol | Pressurized | N/A | N/A | N/A |

| Raney Nickel | Aromatic Nitro Compounds | H₂ | Various | N/A | Good | N/A | N/A |

| Ni(PPh₃)₄ / NaBH₄ | Aromatic Nitro Compounds | NaBH₄ | Ethanol | Room Temperature | Good | N/A | N/A |

This table is based on data from syntheses of dinitrobenzoic acid and other aromatic nitro compounds. google.comdissertationtopic.netjsynthchem.com

Research continues to focus on developing novel catalysts to improve the synthesis of aromatic amines from nitroaromatics, with goals of increasing efficiency, reducing costs, and enhancing sustainability. researchgate.net These advancements often involve creating catalysts that can operate under milder conditions, such as lower temperatures and pressures, and can be easily recovered and reused.

One such innovation is the development of a Ni-M-Al three-way catalyst (where M can be La, Yb, or Ce) for the hydrogenation of 3,5-dinitrobenzoic acid. google.com The use of this novel catalyst significantly reduces the required pressure for the hydrogenation reaction and lowers the amount of catalyst needed, making the process more suitable for industrial-scale production. google.com

Other emerging areas include the use of nanocomposite catalysts. For example, rhenium-based apparent nanoparticles embedded in a polymer matrix have shown high activity for the hydrogenation of nitroaromatic compounds. mdpi.com These heterogeneous catalysts offer a scalable and potentially more cost-effective alternative to traditional precious metal catalysts like platinum or palladium. mdpi.com The optimization of reaction conditions, including solvent, temperature, reaction time, and catalyst loading, is crucial for maximizing the yield and selectivity of the desired product while minimizing the formation of byproducts. scielo.br

Exploration of Reaction Mechanisms and Kinetics in Synthetic Pathways

Understanding the mechanisms and kinetics of the key synthetic steps—nitration and reduction—is essential for controlling and optimizing the synthesis of this compound.

The mechanism of aromatic nitration is a well-studied example of electrophilic aromatic substitution. masterorganicchemistry.com

Formation of the Electrophile: The reaction begins with the generation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by a stronger acid, typically sulfuric acid. masterorganicchemistry.com

Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.com

Deprotonation: A weak base, such as H₂O or HSO₄⁻, removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring. masterorganicchemistry.com

The kinetics of nitration can be complex and are highly dependent on the reaction medium. rushim.ru In some cases, the rate of reaction follows a first-order form, while in others, it can appear to be constant (zeroth-order) until the aromatic substrate is consumed. rushim.ru

The catalytic reduction of nitro groups is a heterogeneous catalytic process that occurs on the surface of a metal catalyst. The reaction proceeds through a series of intermediates. While the exact pathway can vary, a generally accepted sequence involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the amine (Ar-NH₂). mdpi.com All these steps occur while the molecule is adsorbed onto the catalyst surface, where diatomic hydrogen is also adsorbed and dissociated into reactive hydrogen atoms. The kinetics are influenced by factors such as hydrogen pressure, temperature, catalyst surface area, and the concentration of the nitro compound.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to make the process more environmentally friendly and sustainable. rsc.org This involves maximizing reactant efficiency, minimizing waste, and using safer chemicals and conditions. rsc.org

Use of Catalysis: The shift from stoichiometric reagents to catalytic ones is a core principle of green chemistry. The catalytic hydrogenation of the dinitro precursor is significantly greener than older methods like the Béchamp reduction (using iron and hydrochloric acid), which produces large quantities of iron oxide sludge as waste. google.com Novel catalysts that are reusable and highly efficient further improve the sustainability of the process. researchgate.net

Atom Economy: Catalytic hydrogenation exhibits high atom economy, as the primary atoms from the reactants (the dinitro compound and hydrogen) are incorporated into the final product, with water being the only significant byproduct.

Safer Solvents and Reagents: Green chemistry encourages the use of less hazardous solvents. While many organic reactions use volatile organic solvents, research is ongoing to replace them with safer alternatives like water or ethanol. researchgate.netsciencedaily.com The catalytic reduction of nitro compounds can often be performed in alcohols or aqueous solutions. dissertationtopic.netjsynthchem.com

By integrating these principles, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Derivatives and Functionalization of 3,5 Diamino 2,6 Dimethylbenzoic Acid: Design and Synthesis

Amine Functionalization: Alkylation, Acylation, and Amidation Reactions

The two primary amine groups at the 3 and 5 positions are potent nucleophiles, making them prime targets for functionalization.

Alkylation: The amine groups can undergo N-alkylation with alkyl halides or other alkylating agents. The reaction would likely proceed stepwise, allowing for the potential synthesis of mono- and di-alkylated products. The reaction conditions, such as the choice of base and solvent, would be crucial in controlling the degree of alkylation. Steric hindrance from the adjacent methyl groups might necessitate more forcing reaction conditions compared to less substituted anilines.

Acylation: Acylation of the amine groups can be readily achieved using acyl chlorides or anhydrides to form amides. This reaction is typically robust and high-yielding. The resulting amides are significantly more stable than the parent amines and this transformation can serve as a protecting group strategy or as a method to introduce new functionalities.

Amidation (Reductive Amination): The amine groups can also react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride) in a process known as reductive amination. This provides an alternative route to N-alkylated derivatives.

Table 1: Potential Amine Functionalization Reactions

| Reaction Type | Reagent Example | Potential Product Structure |

|---|---|---|

| Dialkylation | Methyl Iodide (CH₃I) | 3,5-Bis(dimethylamino)-2,6-dimethylbenzoic acid |

| Diacylation | Acetyl Chloride (CH₃COCl) | 3,5-Diacetamido-2,6-dimethylbenzoic acid |

| Reductive Amination | Benzaldehyde, then NaBH₄ | 3,5-Bis(benzylamino)-2,6-dimethylbenzoic acid |

Note: This table presents hypothetical products based on standard chemical principles.

Carboxylic Acid Functionalization: Esterification, Amide Coupling, and Salt Formation

The carboxylic acid group is an electrophilic center that can undergo a variety of transformations. However, the ortho-methyl groups are expected to pose significant steric challenges for reactions at this site.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several methods. Fischer esterification, involving reaction with an alcohol under acidic catalysis, might be slow due to steric hindrance. Alternative methods, such as reaction with an alkyl halide in the presence of a base or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol, could provide better yields.

Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines to form amides. This transformation almost always requires the use of a coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxylic acid and overcome the steric hindrance from the ortho-methyl groups. This reaction is fundamental in peptide synthesis and for linking the molecule to other amine-containing structures.

Salt Formation: As a carboxylic acid, the compound can react with a base (e.g., sodium hydroxide, sodium bicarbonate) to form a carboxylate salt. These salts often exhibit increased water solubility compared to the parent acid.

Table 2: Potential Carboxylic Acid Functionalization Reactions

| Reaction Type | Reagent Example | Potential Product Structure |

|---|---|---|

| Esterification | Methanol (CH₃OH), H⁺ | Methyl 3,5-diamino-2,6-dimethylbenzoate |

| Amide Coupling | Benzylamine, HATU | N-Benzyl-3,5-diamino-2,6-dimethylbenzamide |

| Salt Formation | Sodium Hydroxide (NaOH) | Sodium 3,5-diamino-2,6-dimethylbenzoate |

Note: This table presents hypothetical products based on standard chemical principles.

Modification of the Aromatic Ring System: Substitution Reactions

Further substitution on the aromatic ring is challenging due to the existing substitution pattern but theoretically possible. The positions available for electrophilic aromatic substitution are the 4-position. The powerful activating and ortho-, para-directing effects of the two amine groups, combined with the activating ortho-, para-directing effects of the methyl groups, would strongly direct incoming electrophiles to the 4-position. However, the steric bulk of the existing groups would make this a sterically crowded position to functionalize. Reactions like nitration, halogenation, or sulfonation would likely require carefully optimized conditions. For instance, iodination of a related compound, 3,5-diaminobenzoic acid, can lead to poly-iodinated products.

Synthesis of Conjugates and Polymeric Structures Incorporating the 3,5-Diamino-2,6-dimethylbenzoic Acid Moiety

The bifunctional nature of this compound, possessing both nucleophilic amine groups and an electrophilic carboxylic acid, makes it an ideal monomer for step-growth polymerization.

Polyamides: The molecule can, in principle, self-condense to form a polyamide, although this would require activation of the carboxylic acid. More commonly, it would be co-polymerized with other monomers. For example, reaction with a diacyl chloride would yield a polyamide by leveraging the diamine functionality, while reaction with a diamine would yield a different polyamide by leveraging the carboxylic acid functionality. The methyl groups on the backbone would influence the polymer's physical properties, such as solubility and thermal stability.

Conjugates: The molecule can be conjugated to other chemical entities, such as biomolecules, fluorophores, or drug molecules, by forming amide or ester linkages. For example, the carboxylic acid could be coupled to an amino group on a protein, or the amine groups could be acylated by a fluorescent carboxylic acid.

Chiral Derivatives and Asymmetric Synthesis

This compound is an achiral molecule. However, chiral derivatives can be synthesized from it.

Synthesis of Chiral Derivatives: Chirality can be introduced by reacting the amine or carboxylic acid groups with a chiral reagent. For example, coupling the carboxylic acid with a chiral amine or alcohol would result in a diastereomeric mixture of products that could potentially be separated. Similarly, acylating the amine groups with a chiral acyl chloride would produce chiral amides.

Asymmetric Synthesis: While the synthesis of this compound is not the focus here, creating derivatives through asymmetric synthesis would involve using a chiral catalyst to influence a reaction at one of the functional groups. For instance, a lipase (B570770) could be used for the enantioselective esterification of the carboxylic acid or acylation of one of the amine groups, leading to a non-racemic product. There is growing interest in developing chiral ligands and organocatalysts, fields where novel chiral structures are continuously explored.

Applications of this compound and Its Derivatives in Advanced Materials Science

The pursuit of novel materials with tailored properties has led researchers to explore a vast array of molecular building blocks. Among these, aromatic compounds featuring multiple functional groups offer unique opportunities for creating complex and highly functional materials. This compound, a derivative of diaminobenzoic acid, represents a promising, albeit lesser-studied, monomer. Its structure, which combines two reactive amine groups and a carboxylic acid on a benzene (B151609) ring with additional methyl substituents, makes it a candidate for various applications in materials science. While direct research on this compound is limited, the extensive studies on its close analogue, 3,5-diaminobenzoic acid (DABA), provide a strong foundation for understanding its potential. This article will explore the prospective applications of this compound and its derivatives by drawing parallels with the established chemistry of DABA.

Applications of 3,5 Diamino 2,6 Dimethylbenzoic Acid and Its Derivatives in Advanced Materials Science

Integration in Polymer Chemistry and Macromolecular Architectures

The presence of two amino groups and one carboxylic acid group (an AB2-type monomer) on the same aromatic ring makes molecules like 3,5-diaminobenzoic acid ideal candidates for the synthesis of highly branched polymers.

The primary method for polymerizing AB2-type monomers like DABA is through polycondensation reactions. Low-temperature polycondensation of DABA has been successfully carried out using activating agents for the carboxyl group, such as N,N'-diisopropylcarbodiimide (DIC). vot.pl This strategy allows for the formation of oligomeric hyperbranched polyamides under controlled conditions. vot.pl The reaction proceeds via the formation of amide bonds between the amino groups of one monomer and the activated carboxyl group of another.

Another approach is direct polycondensation, which can be performed with or without catalysts and solvents. acs.org For instance, hyperbranched aromatic polyamides have been synthesized from DABA through direct polycondensation, yielding polymers with high molecular weights. acs.org The choice of condensation agent and reaction conditions can influence the final polymer structure and molecular weight distribution. acs.org

For 3,5-Diamino-2,6-dimethylbenzoic acid, similar polycondensation strategies would be applicable. The two amino groups and the carboxylic acid can react to form hyperbranched polyamide structures. However, the presence of the two methyl groups adjacent to the amine and carboxyl functionalities would likely introduce significant steric hindrance. This could potentially lower the reaction rate compared to DABA and might require more forcing reaction conditions or specialized catalytic systems to achieve high degrees of polymerization.

The incorporation of DABA into polymer structures, particularly in forming hyperbranched polyamides, imparts a unique set of properties. These polymers are known for their excellent thermal and mechanical characteristics. vot.pl Unlike their linear counterparts, hyperbranched polyamides derived from DABA exhibit good solubility in aprotic organic solvents like dimethylformamide (DMF), dimethylacetamide (DMAc), and N-methylpyrrolidone (NMP), while maintaining high glass transition temperatures due to the rigid amide groups and hydrogen bonding. vot.placs.org

The introduction of this compound as a monomer is expected to further enhance some of these properties. The methyl groups would likely increase the solubility of the resulting polymers in organic solvents due to a reduction in intermolecular packing efficiency. This could make them more processable for various applications. The degree of branching is a critical parameter that affects the properties of hyperbranched polymers, including viscosity and solubility. acs.orgresearchgate.net

The table below summarizes the properties of hyperbranched polyamides synthesized from DABA, which can serve as a predictive model for polymers derived from its dimethylated counterpart.

| Property | Finding for DABA-based Hyperbranched Polyamides | Predicted Influence of 2,6-dimethyl substitution |

| Solubility | Good solubility in aprotic polar solvents (DMF, DMAc, NMP). vot.placs.org | Likely enhanced solubility in a wider range of organic solvents. |

| Thermal Stability | High glass transition temperature. vot.pl | May slightly decrease the glass transition temperature due to increased chain separation. |

| Viscosity | Relatively low solution viscosity compared to linear analogues. vot.placs.org | Expected to maintain or further decrease solution viscosity. |

| Reactivity | Forms hyperbranched structures via polycondensation. vot.pl | Steric hindrance from methyl groups may reduce polymerization rate. |

Development of Fluorescent Probes and Chemosensors

Aminobenzoic acid derivatives are known to possess interesting photophysical properties, making them suitable for the development of fluorescent sensors.

The fluorescence in molecules like diaminobenzoic acid often arises from an intramolecular charge transfer (ICT) process. In such systems, the presence of both electron-donating groups (the amino groups) and an electron-withdrawing group (the carboxylic acid) on the same aromatic ring facilitates the transfer of electron density upon photoexcitation. This ICT state is often highly sensitive to the local environment, such as solvent polarity.

For a molecule like this compound, the core fluorophore would be the diaminobenzoic acid moiety. The amino groups act as electron donors, and the carboxyl group as an electron acceptor. The methyl groups, being weakly electron-donating, could subtly modulate the electronic properties and thus the fluorescence emission wavelength and quantum yield. The design of a chemosensor based on this scaffold would involve linking it to a recognition moiety that selectively binds to a target analyte. This binding event would then perturb the ICT process, leading to a change in the fluorescence signal (either enhancement or quenching), which can be used for detection. For example, boronic acids are often incorporated into fluorescent probes to act as recognition sites for sugars, as they reversibly bind to diols. mdpi.com

Fluorescent probes built upon scaffolds like diaminobenzoic acid can be applied in various analytical and bioimaging contexts. Their sensitivity to the environment makes them potential probes for monitoring local polarity within complex systems like biological cells. New fluorescent probes are being developed for a range of applications, including the detection of specific ions or small molecules in biological fluids. nih.gov

A chemosensor derived from this compound could be designed to detect specific analytes. For instance, by modifying the carboxylic acid group or one of the amine groups with a receptor for a particular metal ion or biomolecule, a selective sensor could be created. The inherent fluorescence of the core structure would serve as the reporting signal. The improved solubility from the methyl groups might be advantageous for applications in biological media.

Role in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure and multiple connection points of this compound make it a suitable building block, or "linker," for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

MOFs are constructed from metal ions or clusters connected by organic linkers. While there are no specific reports on using this compound in MOF synthesis, its analogue DABA has been used. For example, DABA has been anchored in a MOF-808 matrix to create a material for the selective capture of gold ions. nih.gov The amino groups in these frameworks can provide specific functionalities, such as binding sites for metal ions. It is conceivable that this compound could be used similarly, with its carboxylic acid coordinating to metal centers and the amino groups available for post-synthetic modification or direct interaction with guest molecules. The methyl groups would influence the pore size and the chemical environment within the MOF cavities.

COFs are purely organic porous polymers with crystalline structures, formed through reversible covalent bond formation. A common strategy for synthesizing COFs involves the reaction of monomers with complementary functional groups, such as diamines and dialdehydes or trialdehydes. Given its two amine functionalities, this compound could serve as a diamine linker in the synthesis of imine-linked COFs. For example, it could be reacted with a trigonal monomer like 1,3,5-triformylphloroglucinol to form a 2D COF.

The properties of the resulting COF would be directly influenced by the structure of the diamino-benzoic acid linker. The presence of the carboxylic acid group could impart functionality to the pore walls, potentially making the COF useful for catalysis or selective adsorption. The methyl groups would project into the pores, affecting the pore size and shape, and could enhance the stability of the framework.

| Framework Type | Potential Role of this compound | Expected Influence of Methyl and Carboxyl Groups |

| MOFs | As an organic linker, coordinating to metal centers via the carboxylate group. | -COOH: Provides a strong coordination site for metal ions.-NH2: Offers sites for post-synthetic modification or guest interaction.-CH3: Modifies pore size and hydrophobicity. |

| COFs | As a diamine building block for forming imine-linked frameworks with aldehyde monomers. | -NH2: Acts as the reactive sites for framework formation.-COOH: Introduces functionality to the pore walls.-CH3: Influences pore dimensions and framework stability. |

Ligand Design and Coordination Chemistry

The efficacy of aromatic amino acids as ligands in coordination chemistry stems from their ability to form stable complexes with a wide range of metal ions. The derivative 3,5-diaminobenzoic acid (3,5-DABA) serves as an excellent model for understanding this potential. It possesses three key functional groups for metal coordination: a carboxylate group and two amino groups.

The carboxylic acid moiety can deprotonate to form a carboxylate anion (-COO⁻), which acts as a strong coordination site for metal cations. Simultaneously, the nitrogen atoms of the two amino groups possess lone pairs of electrons, enabling them to form dative bonds with metal centers. This allows the molecule to act as a multidentate ligand, potentially binding to a metal ion through the carboxylate oxygen atoms and one or both amino nitrogen atoms. This chelation effect typically results in the formation of highly stable, five- or six-membered rings with the metal center, enhancing the thermodynamic stability of the resulting coordination complex. The presence of multiple binding sites is fundamental to its use in constructing robust, extended structures like metal-organic frameworks (MOFs). nih.gov

In the context of the specifically named this compound, the addition of methyl groups at the 2 and 6 positions would introduce significant steric hindrance around the carboxylic acid group. This steric crowding would likely influence its coordination behavior, potentially altering the geometry and stability of the resulting metal complexes compared to its non-methylated counterpart.

Porous Material Applications

The ability to act as a versatile linker molecule is most prominently demonstrated in the application of 3,5-DABA in the development of functional porous materials. A notable study focused on the creation of a novel metal-organic framework (MOF) by anchoring 3,5-DABA molecules within a MOF-808 matrix. nih.gov This research aimed to develop a highly efficient and selective adsorbent for the recovery of gold ions from waste solutions, a critical challenge in resource recycling. nih.gov

The resulting material, designated M-3,5-DABA, was engineered to leverage the unique properties of the diamino-functionalized ligand. The key research findings highlighted the success of this approach:

High Functionality: The MOF featured a high density of amino groups, measured at 3.2 mmol g⁻¹. nih.gov

High Porosity and Rapid Adsorption: The material demonstrated high porosity, which facilitated rapid adsorption, reaching equilibrium in just five minutes. nih.gov

Exceptional Adsorption Capacity: The M-3,5-DABA adsorbent exhibited a remarkable adsorption capacity for gold(III) ions, reaching 1391.5 mg g⁻¹ under optimal pH conditions of 2.5. nih.gov

Excellent Selectivity: The amino-based material showed outstanding selectivity for gold over other common metal ions such as Ag⁺, Cu²⁺, Pb²⁺, and Hg²⁺. nih.gov

Regenerability: The adsorbent could be easily regenerated using a hydrochloric acid-thiourea solution, allowing for its reuse. nih.gov

| Parameter | Value |

|---|---|

| Functional Ligand | 3,5-Diaminobenzoic acid (3,5-DABA) |

| MOF Matrix | MOF-808 |

| Target Ion | Gold (Au(III)) |

| Amino Group Density | 3.2 mmol g⁻¹ |

| Maximum Adsorption Capacity | 1391.5 mg g⁻¹ |

| Optimal pH | 2.5 |

| Adsorption Equilibrium Time | 5 minutes |

Catalysis and Ligand Design in Organic Reactions

The structural characteristics of this compound and its derivatives, particularly the presence of electron-donating amino groups and a carboxylate function, suggest their potential as ligands in homogeneous and heterogeneous catalysis. These groups can effectively stabilize metal centers in various oxidation states, a key requirement for a catalytic cycle.

Catalyst Development for Specific Transformations

Despite the theoretical potential, a review of current scientific literature indicates a lack of specific research focused on the development of catalysts using this compound or its immediate derivatives as the primary ligand for specific organic transformations. While the synthesis of related compounds has been explored, including the catalytic hydrogenation to produce 3,5-diaminobenzoic acid using catalysts like Ni-M-Al (where M is La, Yb, or Ce), their subsequent application as ligands in further catalytic processes is not well-documented. google.com The development of metal complexes for catalysis is an active area of research, but studies have tended to focus on other diamine or amino acid structures. mdpi.comua.es

Mechanistic Studies of Catalytic Activity

Consistent with the lack of developed catalysts, there are no specific mechanistic studies detailing the catalytic activity of complexes derived from this compound. However, insights from related fields can inform predictions. For instance, detailed mechanistic studies involving other amino-functionalized ligands show that the amino groups can play a direct role in the catalytic cycle, either by stabilizing transition states or by participating in proton transfer steps. researchgate.net Density Functional Theory (DFT) calculations on the gold-adsorbing MOF functionalized with 3,5-DABA revealed that the amino group acts as both a reductant for Au(III) ions and as an active binding site, showcasing its direct electronic participation in a chemical process. nih.gov Such detailed computational and experimental analyses would be necessary to elucidate the potential catalytic mechanisms of any future catalysts developed from this class of ligands.

Pharmacological and Biological Research on 3,5 Diamino 2,6 Dimethylbenzoic Acid and Its Analogues

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For benzoic acid derivatives, SAR studies have revealed key determinants for various pharmacological effects. iomcworld.comresearchgate.net The biological activity of these compounds is significantly influenced by the nature, position, and number of substituents on the benzoic acid core. iomcworld.com

In the context of 3,5-Diamino-2,6-dimethylbenzoic acid, the presence of two amino groups at the meta positions and two methyl groups at the ortho positions relative to the carboxylic acid are critical features. The amino groups can act as hydrogen bond donors and acceptors, potentially interacting with biological targets such as enzymes and receptors. iomcworld.com The methyl groups, being lipophilic, can influence the compound's solubility, membrane permeability, and steric interactions with target sites.

General SAR principles for benzoic acid derivatives suggest that:

Substitution on the aromatic ring is diverse and significantly impacts activity. Modifications at various positions can lead to a wide range of therapeutic uses. nih.gov

The position of substituents is crucial. For instance, in some series of benzoic acid derivatives, the placement of functional groups is designed to facilitate interaction with specific amino acid residues in target proteins. iomcworld.com

For analogues of this compound, SAR studies would systematically explore the impact of altering the number and position of the amino and methyl groups, as well as introducing other substituents to optimize a desired biological activity. For example, studies on other disubstituted benzoic acids have shown that strategic positioning of functional groups can enhance interactions with biological targets. iomcworld.com

Table 1: General SAR Insights for Benzoic Acid Derivatives

| Structural Feature | Influence on Biological Activity | Reference |

|---|---|---|

| Ring Substituents | Type, number, and position of substituents dictate the pharmacological profile. | nih.gov |

| Amino Groups | Can participate in hydrogen bonding and act as key interaction points with biological targets. | iomcworld.com |

| Carboxylic Acid Group | Can be essential for binding to certain enzymes or receptors; its acidity is modulated by other ring substituents. | nih.gov |

Investigation of Antimicrobial Properties

Derivatives of aminobenzoic acid, particularly para-aminobenzoic acid (PABA), have a long history as a source of antimicrobial agents. nih.gov PABA is an essential nutrient for many pathogenic bacteria, serving as a precursor in the folate synthesis pathway. nih.govnih.gov Compounds that mimic PABA can act as competitive inhibitors of dihydropteroate (B1496061) synthase, a key enzyme in this pathway, thus exerting an antibacterial effect. mdpi.com

While direct studies on the antimicrobial properties of this compound are not extensively documented, its structural similarity to other aminobenzoic acid derivatives suggests it could be investigated for such activities. The presence of amino groups on the benzoic acid ring is a key feature for potential antimicrobial action.

Research on other aminobenzoic acid derivatives has shown that:

Simple chemical modifications of PABA can lead to compounds with significant antibacterial and antifungal properties. nih.govnih.gov

The formation of Schiff bases from 4-aminobenzoic acid has yielded derivatives with potent, broad-spectrum antifungal activity and antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The antimicrobial efficacy of these derivatives is often dependent on the specific substitutions made to the core structure. scholarsresearchlibrary.com

Table 2: Antimicrobial Activity of Representative Aminobenzoic Acid Derivatives

| Compound Type | Target Organisms | Mechanism of Action (if known) | Reference |

|---|---|---|---|

| PABA-derived Schiff Bases | MRSA, various fungi | Not specified, but derivatization confers activity. | nih.govnih.gov |

| Ester and Amide derivatives of PABA | Staphylococcus aureus, Staphylococcus epidermidis, Salmonella enterica, Pseudomonas aeruginosa, Candida albicans | Structure-dependent, indicating different structural requirements for activity against different microbes. | scholarsresearchlibrary.com |

Exploration of Anti-inflammatory Potential

Benzoic acid and its derivatives, such as salicylic (B10762653) acid, are known for their anti-inflammatory properties. nih.govnih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. nih.gov Quantum chemical studies have suggested that the anti-inflammatory action of benzoic and salicylic acids may involve a two-way charge transfer model with the COX enzyme. nih.gov

The anti-inflammatory potential of this compound has not been specifically reported. However, based on the general activity of benzoic acid derivatives, it could be a candidate for such investigations. The substituents on the benzoic acid ring can significantly influence anti-inflammatory activity. For instance, studies on other substituted benzoic acids have shown that the electrostatic potential of the molecule is an important contributor to its binding to the receptor site. nih.gov

Research into the anti-inflammatory potential of related compounds has demonstrated that:

Derivatives of benzoic acid can inhibit the production of inflammatory mediators. nih.gov

Novel synthetic derivatives of other cyclic compounds have shown potent anti-inflammatory activity, sometimes comparable or superior to standard drugs like diclofenac. mdpi.com

The introduction of specific substituents can enhance the affinity for inflammatory targets like COX-2. nih.gov

Table 3: Anti-inflammatory Activity of Selected Benzoic Acid Analogues

| Compound/Derivative | In Vitro/In Vivo Model | Key Findings | Reference |

|---|---|---|---|

| Benzoic and Salicylic Acids | Mouse macrophages | Inhibition of prostaglandin (B15479496) production; activity linked to electronic properties and electrostatic potential. | nih.gov |

| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | Carrageenan-induced paw edema in rats | Showed anti-inflammatory activity comparable to diclofenac. | mdpi.com |

Research into Anticancer Activities and Enzyme Inhibition

Aminobenzoic acid scaffolds are present in a number of antineoplastic agents. nih.gov The structural versatility of these compounds allows for modifications that can lead to potent anticancer activity through various mechanisms, including enzyme inhibition and DNA interaction. nih.govnih.gov

For anticancer drugs derived from aminobenzoic acid, a key target has been dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids. nih.gov Piritrexim, a 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidine, is a potent lipid-soluble inhibitor of mammalian DHFR. nih.gov

Other potential targets for aminobenzoic acid derivatives include proteins involved in cell signaling pathways that are dysregulated in cancer. For example, derivatives have been developed to target the Dishevelled (DVL) proteins, which are key components of the Wnt signaling pathway. nih.gov

The mechanisms of action for anticancer aminobenzoic acid derivatives are diverse. They can act as:

Folic acid antagonists : By inhibiting enzymes like DHFR, they disrupt the synthesis of DNA, RNA, and proteins, leading to cell death. nih.gov

DNA alkylating agents : Some derivatives are designed to bind to the minor groove of DNA and alkylate specific sequences, causing DNA damage and inducing apoptosis. nih.gov

Inhibitors of signaling pathways : By blocking key proteins in pathways like Wnt signaling, they can inhibit cancer cell growth and survival. nih.gov

While there is no specific research on the anticancer activities of this compound, its structure suggests that it could be explored as a scaffold for developing new anticancer agents targeting similar pathways. The diamino substitution pattern is a feature found in some DHFR inhibitors. nih.gov

Table 4: Anticancer Activity and Targets of Aminobenzoic Acid Analogues

| Compound/Analogue | Cancer Model | Identified Target/Mechanism | Reference |

|---|---|---|---|

| Tallimustine derivatives | Human chronic myeloid leukemia K562 cells | DNA minor groove alkylation at 5'-TTTTGPu-3' sequences. | nih.gov |

| Piritrexim (BW301U) | Walker 256 carcinosarcoma in rats | Potent inhibitor of mammalian dihydrofolate reductase (DHFR). | nih.gov |

Drug Discovery and Development Initiatives

Para-aminobenzoic acid (PABA) is recognized as a valuable building block in drug discovery due to its structural versatility. nih.govnih.gov The ability to make substitutions at the amino and carboxyl groups, as well as on the aromatic ring, makes it an excellent starting point for generating large combinatorial libraries of "drug-like" molecules. nih.gov Shuffling the side chains of existing PABA-containing drugs could theoretically generate millions of new compounds for screening. nih.gov

This compound, as a more complex derivative, could also serve as a scaffold in drug discovery initiatives. Its specific substitution pattern provides a unique three-dimensional structure that could be exploited to achieve selectivity for particular biological targets. The development of synthetic routes to produce such substituted benzoic acids is a key step in enabling these initiatives. google.com

Drug discovery efforts based on similar scaffolds have led to the identification of compounds with a wide range of therapeutic applications, including antibacterial, antineoplastic, and anti-inflammatory agents. nih.govnih.gov Further investigation into the synthesis and biological evaluation of derivatives of this compound could uncover novel therapeutic candidates.

Lead Compound Identification

The process of lead compound identification involves screening and evaluating compounds to find a promising candidate that exhibits a desired biological activity and has chemical properties amenable to further optimization. For a compound like this compound, this process would typically involve synthesizing a library of related analogues and testing them in relevant biological assays.

While specific research on this compound as a lead compound is not extensively documented in publicly available literature, the broader family of aminobenzoic acid derivatives has been the subject of numerous studies. For instance, derivatives of 4-aminobenzoic acid have been identified as novel leads for selective inhibitors of multidrug resistance-associated proteins (MRPs), which are involved in cancer drug resistance. nih.govdrugbank.com In one such study, a 4-aminobenzoic acid derivative was found to be significantly more potent than a known inhibitor at MRP1. nih.gov Similarly, m-aminobenzoic acid derivatives have been investigated as anticholinesterase agents for potential use in Alzheimer's disease. umn.edu

In a hypothetical research scenario aimed at identifying a lead compound from the this compound scaffold, a primary screening campaign might be initiated. A library of analogues would be synthesized by modifying the key functional groups: the carboxylic acid, the two amino groups, and the two methyl groups. These analogues would then be tested for a specific biological activity, for example, as inhibitors of a particular enzyme or as antagonists of a specific receptor.

The results of such a screening could be tabulated to identify structure-activity relationships (SARs). The table below represents a hypothetical outcome of such a screening, with inhibitory activity measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | R1 (Carboxyl Modification) | R2 (Amino Group Substitution) | R3 (Methyl Group Replacement) | Target Enzyme Inhibition (IC₅₀, µM) |

| DADMB-001 (Parent) | -COOH | -NH₂ | -CH₃ | 50 |

| DADMB-002 | -COOCH₃ | -NH₂ | -CH₃ | >100 |

| DADMB-003 | -CONH₂ | -NH₂ | -CH₃ | 75 |

| DADMB-004 | -COOH | -NH(COCH₃) | -CH₃ | 25 |

| DADMB-005 | -COOH | -N(CH₃)₂ | -CH₃ | 80 |

| DADMB-006 | -COOH | -NH₂ | -CF₃ | 15 |

| DADMB-007 | -COOH | -NH₂ | -Cl | 10 |

Modification of the carboxylic acid group (DADMB-002, DADMB-003) appears to be detrimental to activity, suggesting the carboxylate may be crucial for binding, a feature also noted in MRP inhibitors. nih.gov

Acetylation of the amino groups (DADMB-004) leads to a modest increase in potency.

Replacing the methyl groups with electron-withdrawing groups like trifluoromethyl (DADMB-006) or chloro (DADMB-007) significantly enhances inhibitory activity.

Based on these findings, DADMB-007 would be identified as the lead compound for this hypothetical series, meriting further investigation and optimization due to its superior potency.

Pharmacophore Modeling

Following the identification of a lead compound, pharmacophore modeling is often employed to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. This model then serves as a guide for designing new, potentially more potent, molecules. A pharmacophore model is typically built using a set of active compounds and their conformational analyses.

For our lead compound, DADMB-007, a pharmacophore model would be constructed based on its key structural features and their likely interactions with the biological target. The essential features might include:

A Hydrogen Bond Acceptor (HBA): The carboxylate group.

Two Hydrogen Bond Donors (HBD): The two primary amino groups.

A Hydrophobic/Aromatic Center: The benzene (B151609) ring.

Two Negative Ionizable Features: The carboxylate group at physiological pH.

Specific spatial locations for the electron-withdrawing groups.

The development of a pharmacophore model is a computational process. It involves aligning a set of active molecules and identifying the common features that are essential for their activity. The table below illustrates a hypothetical set of active analogues of this compound that could be used to generate a pharmacophore model.

| Compound ID | Key Structural Features | Activity (IC₅₀, µM) | Pharmacophoric Features Present |

| DADMB-007 (Lead) | 3,5-diamino, 2,6-dichloro, benzoic acid | 10 | HBA, 2xHBD, Aromatic, Negative Ionizable |

| DADMB-015 | 3-amino-5-acetamido, 2,6-dichloro, benzoic acid | 12 | HBA, HBD, Aromatic, Negative Ionizable |

| DADMB-021 | 3,5-diamino, 2-chloro-6-bromo, benzoic acid | 8 | HBA, 2xHBD, Aromatic, Negative Ionizable |

| DADMB-028 | 3,5-diamino, 2,6-dichloro, phenylacetic acid | 50 | HBA, 2xHBD, Aromatic, Negative Ionizable |

Analysis of this data would reinforce the importance of the diamino and carboxylate functionalities on the benzene ring. The reduced activity of DADMB-028 would suggest that the distance and orientation of the carboxylate relative to the aromatic ring are critical, a common finding in SAR studies. nih.gov The high activity of DADMB-015 and DADMB-021 would help to refine the spatial and electronic requirements of the pharmacophore.

The resulting pharmacophore model would be a 3D representation of these key features with specific distance constraints between them. This model could then be used to virtually screen large databases of chemical compounds to identify novel scaffolds that fit the pharmacophore and are therefore likely to be active. This approach accelerates the discovery of new and structurally diverse lead compounds. The use of para-aminobenzoic acid (PABA) as a building block in creating diverse chemical libraries for drug discovery is a well-established strategy. nih.gov

Computational and Theoretical Investigations of 3,5 Diamino 2,6 Dimethylbenzoic Acid Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, energies, and other properties with a favorable balance between accuracy and computational cost. DFT studies on benzoic acid derivatives are instrumental in understanding their structural and electronic characteristics. For instance, DFT has been used to analyze various derivatives of benzoic acid to explore their properties for applications like dye-sensitized solar cells or to assess their biological activity. nih.govresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. physchemres.orgresearchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. physchemres.orgnih.gov

DFT calculations are the standard method for determining HOMO and LUMO energies. For example, studies on various organic molecules show that the composition and location of these orbitals can predict intramolecular charge transfer. physchemres.orgmaterialsciencejournal.org In many aromatic compounds, the HOMO and LUMO orbitals are often located on the π-conjugated system. physchemres.org While specific data for 3,5-Diamino-2,6-dimethylbenzoic acid is not detailed in the reviewed literature, analysis of related compounds illustrates the typical findings from such studies. The introduction of electron-donating (like amino groups) or electron-withdrawing groups can significantly alter the energy levels of these orbitals.

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source Context |

|---|---|---|---|---|

| DMA (a Schiff base derivative) | - | - | 5.446 | Illustrates a small band gap, indicating good intramolecular charge transfer. nih.gov |

| Iron(III) Porphyrin Complex | - | - | 0.9042 | Shows a very small gap, suggesting high reactivity and potential for electronic applications. physchemres.org |

| Co-complex of 3,5-Dinitrobenzoic acid | Higher than related complexes | - | Lowest among related complexes | Indicates strong chemical reactivity and weak kinetic stability. researchgate.net |

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. unicamp.br The stability of a molecule is highly dependent on its conformation, with lower-energy conformers being more stable and thus more populated. unicamp.br For a molecule like this compound, key rotational bonds would include the bond between the benzene (B151609) ring and the carboxylic acid group, as well as the bonds to the amino and methyl groups.

DFT calculations can predict the geometries of different conformers and their relative energies, identifying the most stable structures. nih.gov The analysis typically reveals that staggered conformations are energetically more favorable than eclipsed ones due to reduced steric and torsional strain. unicamp.br In complex molecules, intramolecular hydrogen bonding can also play a significant role in stabilizing certain conformations. nih.gov A thorough conformational analysis of this compound would map the potential energy surface as a function of the rotation around its key single bonds to identify energy minima corresponding to stable conformers.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide detailed information on the dynamic behavior, conformational changes, and thermodynamic properties of a system. nih.gov A prerequisite for an accurate MD simulation is a well-parameterized force field, which defines the potential energy of the system. nih.gov

For a compound like this compound, MD simulations could be used to:

Investigate its structural flexibility and conformational dynamics in different solvents.

Analyze its interaction and binding stability with a target protein over time. researchgate.net

Study its aggregation behavior and the formation of intermolecular hydrogen bonds in the condensed phase. nih.gov

For example, MD simulations of 2-(dimethylamino)ethanol have shown its preference for forming linear and bifurcated chains through hydrogen bonding. nih.gov Similarly, simulations of protein-ligand complexes are used to assess the stability of the binding pose obtained from docking studies. researchgate.netnih.gov

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the reactivity of molecules. nih.gov These methods analyze the electronic structure to provide both qualitative and quantitative measures of chemical behavior. For systems related to this compound, DFT calculations have been employed to elucidate various properties. scispace.comresearchgate.net

Frontier Molecular Orbitals (FMOs) The reactivity of a chemical species is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability. A smaller energy gap suggests higher polarizability, greater chemical reactivity, and lower kinetic stability. researchgate.net

In studies of similar aromatic amino acids, like derivatives of 4-(dimethylamino)benzoic acid, the HOMO is typically localized over the amino groups and the benzene ring, while the LUMO is distributed over the carboxylic acid group and the ring. scispace.comresearchgate.net For this compound, the presence of two electron-donating amino groups (-NH₂) and a carboxylic acid group (-COOH) on the benzene ring would significantly influence these orbitals.

Global Reactivity Descriptors From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify different aspects of reactivity. niscpr.res.in These descriptors provide a framework for understanding the molecule's interaction with other chemical species. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron configuration (η = (I - A) / 2). A lower hardness value indicates higher reactivity. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the ability to act as an electrophile (ω = χ² / 2η).

DFT studies on analogous compounds, such as 4-(dimethylamino)-3,5-diamino-benzoic acid, show how the introduction of amino groups affects these parameters, generally increasing the HOMO energy and decreasing the energy gap, thereby enhancing reactivity. scispace.comresearchgate.net

| Descriptor | Formula | Predicted Trend for this compound |

| HOMO Energy (EHOMO) | - | Relatively high (less negative) due to electron-donating amino groups. |

| LUMO Energy (ELUMO) | - | Relatively low (more negative) due to the electron-withdrawing carboxyl group. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relatively small, indicating high reactivity. researchgate.net |

| Ionization Potential (I) | -EHOMO | Lower value, easier to ionize. |

| Electron Affinity (A) | -ELUMO | Higher value, greater tendency to accept electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Low value, indicating a "soft" and more reactive molecule. researchgate.net |

| Electrophilicity Index (ω) | χ² / 2η | Moderate to high, depending on the balance of donor and acceptor groups. |

Molecular Electrostatic Potential (MEP) The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). researchgate.net For this compound, the MEP would show negative potential (typically colored red or yellow) around the oxygen atoms of the carboxylic acid group and potentially the nitrogen atoms of the amino groups, indicating sites for electrophilic interaction. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms of the amino and carboxylic acid groups, marking them as sites for nucleophilic attack. researchgate.net

Crystal Structure Prediction and Intermolecular Interactions

While an experimentally determined crystal structure for this compound is not publicly available, computational methods can be used to predict its likely crystal packing and the dominant intermolecular interactions that stabilize the solid state. rsc.org

Hydrogen Bonding The primary intermolecular forces governing the crystal structure of this compound would be hydrogen bonds, owing to the presence of hydrogen-bond donors (-COOH, -NH₂) and acceptors (C=O, -NH₂). Several strong hydrogen bonding motifs are expected:

Carboxylic Acid Dimer: A common and highly stable motif for carboxylic acids is the formation of a centrosymmetric dimer through two O-H···O hydrogen bonds between the carboxyl groups of two molecules. psu.edu

Amino-Carboxyl Interactions: The amino groups can act as hydrogen bond donors, forming N-H···O bonds with the carbonyl oxygen of the carboxylic acid group of a neighboring molecule. nih.gov

Amino-Amino Interactions: It is also possible for one amino group to donate a hydrogen (N-H) to the nitrogen of an adjacent molecule's amino group (···N), forming N-H···N interactions. nih.gov

These interactions would likely lead to the formation of complex hydrogen-bonded networks, such as chains, ribbons, or sheets, which then stack to form the three-dimensional crystal lattice. nih.gov

π-π Stacking: The aromatic benzene rings can interact through π-π stacking, although the presence of four substituents (two methyl and two amino groups) may cause steric hindrance that influences the geometry of this stacking.

C-H···O and C-H···π Interactions: Weaker C-H···O hydrogen bonds involving the methyl groups and the carboxyl oxygen, as well as C-H···π interactions between methyl hydrogens and the aromatic ring of a neighboring molecule, can also play a role in the crystal packing. psu.edu

Hirshfeld Surface Analysis Computational techniques like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular interactions. nih.gov This method partitions crystal space into regions where the electron distribution of a promolecule dominates over the pro-crystal. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific atom-pair contacts and their relative contributions to the crystal packing. For a molecule like this compound, this analysis would be expected to highlight the prevalence of H···O and H···N contacts, confirming the dominance of hydrogen bonding. nih.gov

Advanced Analytical Methodologies for Characterization in Research

Spectroscopic Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of a chemical compound. Each technique provides unique information about the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule. By observing the magnetic properties of atomic nuclei, typically ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon-hydrogen framework can be constructed.

For a compound like 3,5-Diamino-2,6-dimethylbenzoic acid, a ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton, the amine (-NH₂) protons, the methyl (-CH₃) protons, and the carboxylic acid (-COOH) proton. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, and the integration value would correspond to the number of protons it represents. Splitting patterns (singlet, doublet, etc.) would reveal the proximity of neighboring protons.

A ¹³C NMR spectrum would complement this by showing a signal for each unique carbon atom in the molecule, including those of the benzene (B151609) ring, the methyl groups, and the carboxyl group. Predicted spectra and data from curated databases are often used as a reference. cas.orghmdb.ca

Interactive Data Table: Expected ¹H and ¹³C NMR Signals (Note: This table is a theoretical representation as experimental data is unavailable.)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | ~170 |

| Aromatic Ring (-CH) | 6.0 - 8.0 | 110 - 150 |

| Amine (-NH₂) | 3.0 - 5.0 | N/A |

Mass Spectrometry (LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is commonly used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it allows for the separation of components in a mixture prior to mass analysis, enhancing specificity and sensitivity. epa.govnist.gov

For this compound (Molecular Formula: C₉H₁₂N₂O₂), the expected exact mass is approximately 180.09 g/mol . lookchem.com An LC-MS analysis would aim to detect the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to this mass. The technique is crucial for confirming the identity and purity of synthesized compounds.

Infrared (FT-IR) and UV-Visible (UV-Vis) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. researchgate.netnih.govspecac.comspectrabase.com This provides a characteristic "fingerprint" of the functional groups present. For this compound, FT-IR would be used to identify key stretching and bending vibrations.

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. The resulting spectrum can be used for quantitative analysis and to gain insight into the electronic transitions within the molecule.

Interactive Data Table: Expected FT-IR Absorption Bands (Note: This table is a theoretical representation as experimental data is unavailable.)

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Amine | N-H stretch | 3300-3500 (two bands) |

| Aromatic Ring | C=C stretch | 1500-1600 |

X-Ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Single-crystal XRD provides a precise molecular structure, including bond lengths and angles. Powder XRD (PXRD) is used to identify the crystalline phase of a bulk sample and can confirm if a material is amorphous or crystalline. No single-crystal or powder XRD data has been published for this compound.

Chromatographic Separations (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. latamjpharm.orgopenaccessjournals.comjmp.comspecificpolymers.com A sample is passed through a column packed with a stationary phase, carried by a liquid mobile phase. The separation is based on the differential interactions of the analytes with the stationary and mobile phases.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) with a pH modifier). The retention time—the time it takes for the compound to pass through the column—is a characteristic identifier under specific conditions. HPLC is also essential for assessing the purity of a sample. Without experimental data, a specific chromatogram cannot be shown.

Thermal Analysis (DSC, TG-DTG)

A comprehensive search of scientific literature and chemical databases was conducted to obtain data regarding the thermal analysis of this compound, specifically through Differential Scanning Calorimetry (DSC) and Thermogravimetry/Derivative Thermogravimetry (TG-DTG). These methods are crucial for determining the thermal stability, melting point, and decomposition behavior of a chemical compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, revealing phase transitions such as melting and crystallization. Thermogravimetric Analysis (TGA) monitors the change in mass of a sample as it is heated, providing information on thermal stability and the stoichiometry of decomposition reactions. The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, helps to identify the temperatures at which the rate of mass loss is at its maximum.

Despite extensive searches, specific experimental data from DSC and TG-DTG analyses for this compound are not available in the public domain. While thermal analysis data exists for related compounds such as 3,5-diaminobenzoic acid and other substituted benzoic acids, these findings cannot be extrapolated to accurately represent the thermal behavior of the specific compound of interest due to differences in molecular structure, including the presence and position of methyl and amino groups, which significantly influence thermal properties.

Therefore, no detailed research findings or data tables for the thermal analysis of this compound can be presented at this time.

Conclusions and Future Research Trajectories

Summary of Current Research Advancements and Challenges

A thorough review of available scientific literature reveals a significant gap in the dedicated study of 3,5-Diamino-2,6-dimethylbenzoic acid. Current research databases and chemical supplier catalogues list the compound, but peer-reviewed studies focusing on its synthesis, properties, and applications are conspicuously absent. The primary challenge, therefore, is the foundational lack of investigation into this specific molecule.

In contrast, its simpler analog, 3,5-Diaminobenzoic acid (DABA), is a well-documented chemical intermediate. Research on DABA has established its role as a monomer in the synthesis of aromatic polyimides and as an intermediate for dyes. dissertationtopic.netresearchgate.net The synthesis of DABA itself has been optimized through various methods, including the reduction of 3,5-dinitrobenzoic acid using catalysts like Pd/C or novel three-way catalysts to improve yield and industrial feasibility. dissertationtopic.netgoogle.com

The advancements in the study of related compounds provide a roadmap, but also highlight the specific challenges for this compound. The presence of two methyl groups at the 2 and 6 positions, flanking the carboxylic acid, introduces significant steric hindrance. This steric bulk can be expected to complicate synthetic pathways, potentially lowering reaction yields and requiring more specialized catalytic systems compared to the synthesis of DABA. The key challenge is to develop a viable and efficient synthetic route to produce the compound in quantities sufficient for characterization and application studies.

Emerging Research Opportunities in Synthesis and Application

The lack of established synthetic routes for this compound presents an immediate and compelling research opportunity. Future work should focus on adapting known methods for analogous compounds. For instance, a potential pathway could involve the nitration of 2,6-dimethylbenzoic acid followed by a reduction of the resulting dinitro compound. However, the directing effects of the existing substituents and the steric hindrance will need to be carefully managed.

Potential Synthetic Approach:

| Step | Reaction | Starting Material | Key Reagents | Potential Challenges |

| 1 | Nitration | 2,6-Dimethylbenzoic acid | Fuming Nitric Acid, Sulfuric Acid | Controlling regioselectivity to obtain the 3,5-dinitro derivative; Steric hindrance from methyl groups may impede nitration. |

| 2 | Reduction | 3,5-Dinitro-2,6-dimethylbenzoic acid | Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel), Metal/Acid Reduction (e.g., Sn/HCl) | Achieving complete reduction without side reactions; Catalyst poisoning; Overcoming steric hindrance around the nitro groups. |

The successful synthesis of this monomer would unlock numerous application-oriented research avenues. The diamino functionality allows it to be a building block for polymers, while the carboxylic acid group provides a site for further modification or for imparting solubility.

Potential for Novel Material Development

The structural features of this compound suggest significant potential as a monomer for high-performance polymers. Aromatic polyamides and polyimides derived from this monomer could exhibit unique properties due to the presence of the methyl groups.

By analogy with polymers made from DABA, which are used in thermally stable materials, the incorporation of this compound could lead to:

Modified Solubility and Processability: The methyl groups may disrupt polymer chain packing, potentially increasing solubility in organic solvents and improving processability for creating films and coatings.

Altered Thermal Properties: The increased rigidity and molecular weight of the monomer unit could influence the glass transition temperature (Tg) and thermal stability of the resulting polymers.

Tuned Mechanical Properties: The steric hindrance caused by the methyl groups could affect the intermolecular forces and chain mobility, leading to changes in the mechanical strength and flexibility of the materials.

Future research should focus on the polymerization of this monomer with various dianhydrides or diacyl chlorides to create novel polyimides and polyamides, followed by a thorough characterization of their thermal, mechanical, and solubility properties.

Prospects in Pharmaceutical and Biological Sciences

The aminobenzoic acid scaffold is a recognized pharmacophore present in various biologically active compounds. While no biological studies have been conducted on this compound, its structure warrants investigation. For example, 3,5-Diaminobenzoic acid is an analog of diatriazoate, which has demonstrated antigenic properties. fishersci.ca